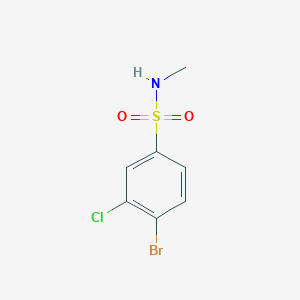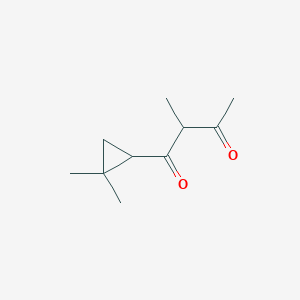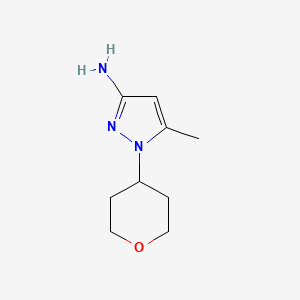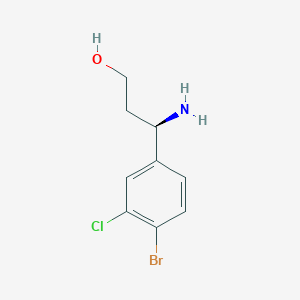![molecular formula C9H15N3 B13310955 1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene](/img/structure/B13310955.png)
1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8,10-Triazatricyclo[7300,2,6]dodec-9-ene is a heterocyclic compound with a unique tricyclic structure It is characterized by the presence of three nitrogen atoms within its ring system, which contributes to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The nitrogen atoms in the ring system can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the ring system can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
11-methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene: A derivative with a methyl group, which may exhibit different chemical and biological properties.
Other triazatricyclic compounds: Compounds with similar tricyclic structures but varying substituents and functional groups.
Uniqueness
1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene is unique due to its specific arrangement of nitrogen atoms within the tricyclic framework. This structural feature imparts distinct reactivity and interaction profiles compared to other similar compounds .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1,8,10-triazatricyclo[7.3.0.02,6]dodec-8-ene |
InChI |
InChI=1S/C9H15N3/c1-2-7-6-11-9-10-4-5-12(9)8(7)3-1/h7-8H,1-6H2,(H,10,11) |
InChI Key |
VCBNXUYWNZDUIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN=C3NCCN3C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




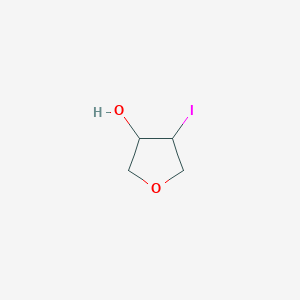
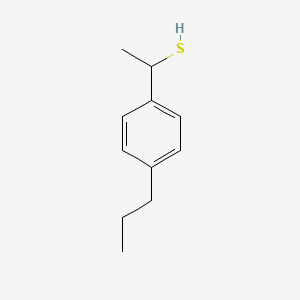
![1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13310897.png)
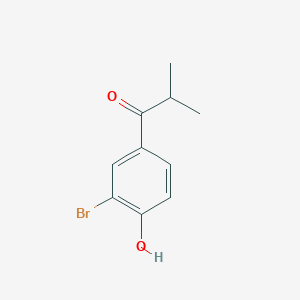
![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile](/img/structure/B13310909.png)
![1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL](/img/structure/B13310921.png)


